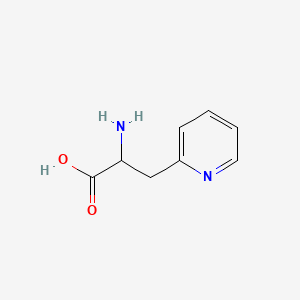

2-Amino-3-(pyridin-2-yl)propionic acid

Description

Contextualization as a Heterocyclic Non-Canonical Amino Acid

2-Amino-3-(pyridin-2-yl)propionic acid is classified as a non-canonical amino acid (ncAA). Unlike the 20 proteinogenic amino acids that are naturally encoded by the universal genetic code, ncAAs are not. The structure of this compound is analogous to the canonical amino acid alanine, with the key difference being the substitution of a β-methyl group with a pyridin-2-yl group. evitachem.com This substitution introduces a heterocyclic aromatic ring system into the amino acid structure, bestowing upon it unique chemical properties. Its non-proteinogenic nature means it is not directly incorporated into proteins during standard ribosomal translation, but its utility as a building block in chemical synthesis is a central theme of its research profile.

Significance of the Pyridine (B92270) Moiety in Amino Acid Structure and Function

The incorporation of a pyridine ring into the amino acid framework is a critical structural modification that profoundly influences its function. The pyridine moiety, a six-membered heterocyclic aromatic ring containing one nitrogen atom, introduces several key features:

Aromaticity and π-stacking: The aromatic nature of the pyridine ring allows for π-stacking interactions with other aromatic systems, a crucial factor in the stabilization of peptide and protein secondary structures and in binding to biological receptors. nbinno.com

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a fundamental interaction in molecular recognition and catalysis. nbinno.com

Metal Coordination: The nitrogen atom can coordinate with metal ions, making amino acids containing this moiety valuable for the design of metalloproteins and catalysts. nbinno.com

Hydrophilicity: The pyridine group can enhance the aqueous solubility of peptides, a desirable characteristic for the development of therapeutic agents. nih.gov

These properties make this compound and its isomers valuable tools in medicinal chemistry and materials science. evitachem.com

Historical Development and Early Research Trajectories

The exploration of non-canonical amino acids began to gain significant traction in the mid-20th century, following the elucidation of the structures of the 20 canonical amino acids. The synthesis of amino acids containing heterocyclic rings, such as the pyridylalanines, represented a logical extension of this research, aiming to create novel structural motifs for various applications.

Early research into these compounds was largely driven by their potential as unnatural building blocks for peptides and as probes for studying enzyme mechanisms. The pioneering work of Bruce Merrifield in the 1960s on solid-phase peptide synthesis created a platform where non-canonical amino acids could be efficiently incorporated into peptide chains, opening up new avenues for creating peptides with modified properties. rucares.org The introduction of pyridylalanines into peptides allowed researchers to investigate the effects of local changes in basicity, aromaticity, and hydrogen bonding capacity on peptide structure and function.

Overview of Research Domains and Interdisciplinary Relevance

The unique structural features of this compound have led to its application across several research domains, highlighting its interdisciplinary relevance.

Medicinal Chemistry: This is arguably the most significant area of research for this compound. The pyridine moiety is a common scaffold in many approved drugs. Derivatives of this compound and related aminopyridine structures have been investigated as inhibitors of various enzymes, particularly kinases. evitachem.com The ability of the pyridine ring to form key hydrogen bonds within the ATP-binding site of kinases makes it an attractive fragment for the design of selective inhibitors. For instance, aminopyridin-2-one based fragments have shown inhibitory activity against mitotic kinases like MPS1 and Aurora kinases.

Peptide Science: The incorporation of this compound and its isomers into peptides is a strategy to modulate their conformational stability, receptor binding affinity, and pharmacokinetic properties. nbinno.comnih.gov The introduction of the pyridine ring can enhance solubility and introduce a metal-binding site, leading to the development of novel peptide-based therapeutics and diagnostic agents. nbinno.comnih.gov Recent research has demonstrated the use of pyridylalanine for chemoselective peptide conjugation, further expanding its utility in creating complex and functional peptide structures. nih.gov

Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules. evitachem.com Its bifunctional nature, possessing both an amino and a carboxylic acid group, along with the reactive pyridine ring, allows for a wide range of chemical transformations.

Materials Science: The ability of the pyridine moiety to coordinate with metals and participate in self-assembly processes makes this amino acid a candidate for the development of novel materials with specific catalytic or electronic properties. evitachem.com

Data Tables

Physicochemical Properties of Pyridylalanines

| Property | This compound | (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₂ sigmaaldrich.com | C₈H₁₂Cl₂N₂O₂ |

| Molecular Weight | 166.18 g/mol sigmaaldrich.com | 239.10 g/mol |

| Appearance | Solid sigmaaldrich.com | White to off-white solid |

| Predicted pKa (acidic) | 1.95 ± 0.10 chemicalbook.com | - |

| Solubility | Data not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) chemicalbook.com |

Note: Data for the 4-pyridyl isomer is included for comparative purposes due to the limited availability of experimental data for the 2-pyridyl isomer.

Representative Biological Activity of a Related Pyridine-Containing Compound

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester | Intermediate for Dabigatran Etexilate (Thrombin Inhibitor) | N/A (Key Intermediate) | evitachem.com |

Note: This table provides an example of a biologically relevant compound containing a pyridin-2-ylamino propionic acid scaffold to illustrate the significance of this structural motif in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRJLZDUOULRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400880 | |

| Record name | Beta-(2-pyridyl)-dl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-44-2, 37535-51-6 | |

| Record name | Beta-(2-pyridyl)-dl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridin-2-yl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 3 Pyridin 2 Yl Propionic Acid and Its Derivatives

Racemic Synthesis Approaches

Racemic synthesis provides a mixture of both enantiomers of the target amino acid. These methods are often more straightforward and serve as foundational routes, which can be coupled with resolution techniques if a single enantiomer is desired.

Conventional Multistep Synthetic Routes

One of the classical methods for synthesizing α-amino acids that has been adapted for pyridylalanine is the Erlenmeyer-Plöchl synthesis. This route typically begins with the condensation of an aromatic aldehyde with N-acetylglycine or N-benzoylglycine. In the case of 2-amino-3-(pyridin-2-yl)propionic acid, the synthesis starts from pyridine-2-carboxaldehyde.

The process involves the reaction of pyridine-2-carboxaldehyde with N-acetylglycine in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). This condensation forms an azlactone, specifically 4-(pyridin-2-ylmethylene)-2-methyloxazol-5(4H)-one. The azlactone is a key intermediate. Subsequent hydrolysis of this intermediate under basic conditions opens the ring to yield (Z)-2-acetamido-3-(pyridin-2-yl)acrylic acid. The final step is the reduction of the carbon-carbon double bond. This is typically achieved through catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, or with sodium amalgam. This reduction step yields the racemic N-acetyl-2-amino-3-(pyridin-2-yl)propionic acid, which can then be deprotected by acid hydrolysis to afford the final racemic amino acid, DL-2-amino-3-(pyridin-2-yl)propionic acid.

Adaptations of Established Amino Acid Synthesis Methods

Established general methods for amino acid synthesis are frequently adapted to produce novel structures like this compound. The amidomalonate synthesis is a prime example of such an adaptation. nih.govresearchgate.netdicp.ac.cn This method is an extension of the malonic ester synthesis and provides a reliable route to racemic α-amino acids. beilstein-journals.org

The synthesis commences with diethyl acetamidomalonate, which serves as a glycine (B1666218) anion equivalent. Treatment of diethyl acetamidomalonate with a strong base, such as sodium ethoxide in ethanol, generates a stabilized enolate. This nucleophilic enolate is then alkylated via an SN2 reaction with an appropriate electrophile. For the synthesis of this compound, the electrophile is 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372). The reaction results in the formation of diethyl 2-acetamido-2-((pyridin-2-yl)methyl)malonate. The final step involves the simultaneous hydrolysis of the two ester groups and the acetamido group, followed by decarboxylation. This is typically achieved by heating the intermediate with a strong acid, such as hydrochloric acid, to yield the racemic product, DL-2-amino-3-(pyridin-2-yl)propionic acid. nih.govnih.gov

Enantioselective Synthesis Strategies

To obtain enantiomerically pure this compound, which is often essential for biological and pharmaceutical studies, enantioselective strategies are employed. These methods aim to directly produce one enantiomer in excess over the other.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful tool for establishing chirality, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

A highly effective method for the enantioselective synthesis of α-amino acids is the asymmetric hydrogenation of prochiral dehydroamino acid precursors. nih.gov This approach involves the reduction of a C=C double bond in a precursor like (Z)-2-acetamido-3-(pyridin-2-yl)acrylic acid, using a chiral transition-metal catalyst. Rhodium complexes with chiral phosphine (B1218219) ligands are commonly employed for this purpose.

The precursor, an N-acyl dehydroamino acid derivative, can be synthesized via the Erlenmeyer-Plöchl reaction as described previously. The key to enantioselectivity lies in the chiral catalyst, which coordinates to the substrate to form a diastereomeric complex, guiding the hydrogen addition to one face of the double bond preferentially. Ligands such as DuPhos and Binapine have been successfully used in rhodium-catalyzed hydrogenations to achieve high enantiomeric excess (ee). nih.gov For instance, the hydrogenation of (Z)-methyl 2-acetamido-3-(pyridin-2-yl)acrylate using a rhodium catalyst complexed with a chiral bisphosphine ligand can yield the corresponding N-acetyl amino acid ester with high enantioselectivity. Subsequent hydrolysis of the ester and amide groups provides the desired enantiomer of this compound. The efficiency of these reactions is often high, with excellent yields and enantioselectivities.

| Precursor | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (Z)-methyl 2-acetamido-3-(pyridin-2-yl)acrylate | [Rh(COD)Binapine]BF4 | (S)-methyl 2-acetamido-3-(pyridin-2-yl)propanoate | >95% | up to 99% |

| N-Benzoyl-(Z)-dehydropyridylalanine | Rh(I)-Et-DuPhos | N-Benzoyl-(S)-2-amino-3-(pyridin-2-yl)propionic acid | High | >95% |

| N-acetyl-(Z)-dehydro-β-(2-pyridyl)alanine | [Rh(COD)2]BF4 / Chiral Ligand | N-acetyl-(S)-2-amino-3-(pyridin-2-yl)propionic acid | ~98% | >99% |

This table presents representative data compiled from various studies on asymmetric hydrogenation for similar substrates. Actual results can vary based on specific reaction conditions.

Another powerful strategy for asymmetric C-C bond formation is the aldol-type reaction. For the synthesis of this compound, this involves the reaction of a chiral glycine enolate equivalent with pyridine-2-carboxaldehyde. The stereochemical outcome is controlled by a chiral auxiliary or a chiral catalyst.

One prominent approach is the diastereoselective alkylation of a chiral glycine Schiff base. nih.gov For example, a Schiff base can be formed between a glycine ester (e.g., tert-butyl glycinate) and a chiral camphor-derived ketone. Deprotonation of this complex with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. This enolate can then react with 2-(chloromethyl)pyridine. The bulky chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent hydrolysis of the imine and ester groups removes the chiral auxiliary and liberates the enantioenriched amino acid.

Alternatively, asymmetric phase-transfer catalysis offers a potent method for the alkylation of glycine imines. nih.govrsc.org In this method, a Schiff base of a glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, is alkylated with 2-(chloromethyl)pyridine under biphasic conditions (e.g., CH2Cl2/50% aq. NaOH). The key to enantioselectivity is a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, which acts as the phase-transfer catalyst. nih.gov The catalyst forms a chiral ion pair with the glycine enolate, shuttling it into the organic phase to react with the electrophile within a chiral environment, thus inducing high enantioselectivity in the product.

| Glycine Derivative | Electrophile | Chiral Control Method | Product Configuration | Diastereomeric/Enantiomeric Excess |

|---|---|---|---|---|

| N-(Diphenylmethylene)glycine tert-butyl ester | 2-(Chloromethyl)pyridine | Chiral Phase-Transfer Catalyst (Cinchona alkaloid derived) | (S) or (R) depending on catalyst | up to 99% ee |

| Chiral Ni(II) complex of glycine Schiff base | 2-(Bromomethyl)pyridine | Self-replication of chirality from Ni(II) complex | (S) or (R) depending on ligand | >95% de |

| Schöllkopf's Reagent (chiral bislactim ether) | Pyridine-2-carboxaldehyde | Chiral auxiliary on glycine synthon | (2S, 3'R) | High de |

This table illustrates various asymmetric aldol-type and alkylation strategies. The specific excess values are representative and depend on the exact reagents and conditions used.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry during the formation of new chiral centers. iscnagpur.ac.inwordpress.com This approach involves covalently attaching an enantiomerically pure molecule, the chiral auxiliary, to an achiral substrate. wordpress.com The auxiliary then directs a subsequent diastereoselective reaction, after which it is removed to yield the enantiomerically enriched product. wordpress.com

In the context of this compound, a common strategy would involve the alkylation of a chiral glycine enolate equivalent. For instance, a chiral auxiliary, such as an oxazolidinone or a pyrimidinone derivative, can be acylated with glycine. nih.govorgsyn.org Deprotonation of this adduct generates a nucleophilic enolate, which is then alkylated with a suitable electrophile like 2-(bromomethyl)pyridine or 2-(chloromethyl)pyridine. The steric bulk of the chiral auxiliary physically blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus inducing asymmetry. iscnagpur.ac.in The final step involves the hydrolytic or reductive cleavage of the auxiliary to release the desired enantiomer of this compound.

Table 1: Overview of Chiral Auxiliary-Mediated Synthesis

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Auxiliary Attachment | Acylation of the chiral auxiliary with a protected glycine. | Chiral Auxiliary (e.g., Evans oxazolidinone), Glycine derivative, Coupling agent | Formation of the chiral substrate. |

| 2. Diastereoselective Alkylation | Generation of an enolate followed by reaction with a pyridine (B92270) electrophile. | Base (e.g., LDA, NaHMDS), 2-(Bromomethyl)pyridine | Stereocontrolled C-C bond formation. |

| 3. Auxiliary Cleavage | Removal of the chiral auxiliary to yield the amino acid. | Acidic or basic hydrolysis (e.g., LiOH/H₂O₂) or hydrogenolysis | Release of the enantiopure product. |

Chemoenzymatic Synthesis and Biocatalytic Resolution

Chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations, offering a green and efficient alternative to traditional chemical synthesis. nih.gov These strategies are particularly effective for producing enantiomerically pure amino acids.

Kinetic resolution is a widely used method for separating racemic mixtures. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. researchgate.net This difference in reaction rates allows for the separation of the two enantiomers. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. iscnagpur.ac.in

For this compound, a racemic ester derivative, such as the methyl or ethyl ester, can be subjected to enzymatic hydrolysis. Hydrolases, particularly proteases like α-chymotrypsin or lipases such as Candida antarctica Lipase (B570770) B (CALB), are commonly employed. researchgate.netevitachem.com For example, α-chymotrypsin can selectively hydrolyze the L-enantiomer of a racemic N-acetyl-2-amino-3-(pyridin-2-yl)propionic acid methyl ester, yielding the L-amino acid and leaving the unreacted D-N-acetyl methyl ester. researchgate.net

Table 2: Enzymes Used in Kinetic Resolution of Pyridylalanine Derivatives

| Enzyme | Substrate Type | Transformation | Selectivity | Reference |

|---|---|---|---|---|

| α-Chymotrypsin (α-CT) | N-acetyl-pyridylalanine ester | Hydrolysis | High (ee >98%) for L-enantiomer | researchgate.net |

Instead of resolving a racemic mixture, stereoselective biotransformations create the desired enantiomer directly from a prochiral or achiral starting material. This approach is highly atom-economical and can achieve high enantiomeric excess. A modern strategy involves the synergistic use of photoredox catalysis and pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nsf.govnih.gov This dual catalytic system can enable novel radical-mediated reactions to forge the amino acid structure with high stereocontrol, often without the need for protecting groups. nsf.gov

Another approach involves using engineered transaminases (TAs) or other enzymes like dehydratases. A prochiral keto acid, 2-oxo-3-(pyridin-2-yl)propionic acid, could serve as a substrate for an engineered TA. The enzyme, using an amino donor like isopropylamine, would facilitate the asymmetric transfer of an amino group to the ketone, producing either the (S)- or (R)-enantiomer of this compound, depending on the specific engineered enzyme used. nih.gov

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution by combining the enzymatic resolution step with an in-situ racemization of the starting material. princeton.eduwikipedia.org In this process, the slower-reacting enantiomer is continuously converted into the faster-reacting one, allowing the enzyme to transform the entire racemic mixture into a single, enantiomerically pure product, with a theoretical yield of up to 100%. wikipedia.org

For a DKR of this compound derivatives, the process would require two catalytic components: an enzyme for the resolution step and a catalyst for the racemization. For example, a lipase could selectively acylate one enantiomer while a racemization catalyst, such as a ruthenium complex or a metal complex of picolinaldehyde, facilitates the rapid interconversion of the amino acid enantiomers. wikipedia.orgnih.gov The compatibility of the enzyme and the racemization catalyst under the same reaction conditions is critical for the success of a DKR process. princeton.edu

Table 3: Components of a Hypothetical DKR System for this compound

| Component | Function | Example |

|---|---|---|

| Substrate | Racemic amino acid derivative | Racemic this compound methyl ester |

| Enzyme Catalyst | Enantioselective transformation | Candida antarctica Lipase B (CALB) |

| Racemization Catalyst | In-situ racemization of the substrate | Ruthenium catalyst (e.g., Shvo's catalyst) or a picolinaldehyde-metal complex nih.gov |

| Acyl Donor | Reagent for enzymatic acylation | Ethyl acetate |

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), is the standard method for incorporating amino acids like this compound into peptide chains. ejbiotechnology.inforesearchgate.net The synthesis is performed on a polymeric resin support, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. ejbiotechnology.info

The most common approach is the Fmoc/tBu strategy. researchgate.net The synthesis begins with a resin, such as Rink Amide or Wang resin, often pre-loaded with the first amino acid. evitachem.commdpi.com The synthesis cycle involves two key steps: (1) removal of the temporary Nα-Fmoc protecting group with a base, typically a solution of piperidine (B6355638) in DMF, and (2) coupling of the next Fmoc-protected amino acid using a coupling agent. ejbiotechnology.info For incorporating this compound, an N-α-Fmoc protected version of the amino acid is used. Coupling reagents such as HCTU, HATU, or DIC/Oxyma are employed to facilitate amide bond formation. mdpi.com After the desired peptide sequence is assembled, the peptide is cleaved from the resin and all permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). ejbiotechnology.info

Table 4: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| 1. Swelling | DMF/DCM | Prepares the resin for reaction. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Nα-Fmoc group to liberate a free amine. |

| 3. Washing | DMF, IPA, DCM | Removes excess piperidine and byproducts. |

| 4. Coupling | Fmoc-amino acid, Coupling Agent (e.g., HCTU, DIC/Oxyma), Base (e.g., DIPEA) in DMF | Forms the new peptide bond. |

| 5. Washing | DMF, DCM | Removes excess reagents. |

| 6. Final Cleavage | TFA/TIS/H₂O (e.g., 95:2.5:2.5) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. |

Strategies for Protecting Group Manipulation and Deprotection

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions. wikipedia.orglibretexts.org The successful synthesis of derivatives of this compound requires a careful strategy for the protection and deprotection of its three functional groups: the α-amino group, the carboxylic acid, and the pyridine ring nitrogen.

The choice of protecting groups is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others. organic-chemistry.org For the α-amino group, the most common protecting groups are tert-butyloxycarbonyl (Boc), which is removed by acid (e.g., TFA), and 9-fluorenylmethoxycarbonyl (Fmoc), which is removed by base (e.g., piperidine). researchgate.netorganic-chemistry.org The carboxylic acid is often protected as a simple ester (e.g., methyl, ethyl, or benzyl (B1604629) ester). Methyl and ethyl esters are typically removed by saponification with a base like NaOH, while benzyl esters are cleaved under neutral conditions via hydrogenolysis. organic-chemistry.org The pyridine nitrogen is often left unprotected but can be protonated by acid to reduce its nucleophilicity. libretexts.org

Table 5: Common Protecting Groups and Deprotection Conditions

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| α-Amino | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl in dioxane) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | |

| Benzyloxycarbonyl | Z or Cbz | H₂, Pd/C (Hydrogenolysis) | |

| Carboxylic Acid | Methyl/Ethyl Ester | -Me / -Et | Base (e.g., NaOH, LiOH) followed by acid workup |

| Benzyl Ester | -Bn | H₂, Pd/C (Hydrogenolysis) | |

| tert-Butyl Ester | -tBu | Strong acid (e.g., TFA) |

| Pyridine Nitrogen | None / Protonation | - | Often left unprotected; acid protonates and deactivates. |

Green Chemistry Approaches in Synthesis

The development of sustainable synthetic processes is a primary goal in modern chemistry, driven by the need to minimize environmental impact and enhance efficiency. unife.it For the synthesis of specialized amino acids like this compound and its derivatives, green chemistry principles are increasingly being applied. These approaches focus on reducing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient methods. Key strategies include biocatalytic synthesis, the use of environmentally benign solvents, and the development of novel catalytic and multicomponent reaction systems.

Biocatalytic and Enzymatic Methods

Enzymes and whole-cell biocatalysts offer a powerful green alternative to traditional chemical synthesis, providing high selectivity under mild, aqueous conditions.

Biocatalytic Reduction: In the synthesis of related pyridylalanine structures, biocatalytic reduction has proven effective. For instance, NADPH-dependent enzymes from Saccharomyces cerevisiae have been used to reduce Schiff bases enantioselectively. This method can achieve high yields (around 80%) and excellent enantiomeric excess (99% ee) in a phosphate (B84403) buffer at neutral pH, completely avoiding the metal waste associated with conventional reducing agents like sodium borohydride (B1222165). evitachem.com

Enzymatic Peptide Coupling: For creating peptide derivatives, serine or thiol proteases can be employed for the coupling of N-protected amino acid esters with an amino component. google.com This enzymatic approach proceeds in aqueous solutions and circumvents the need for toxic coupling reagents common in traditional peptide synthesis. google.comunibo.it

Table 1: Examples of Biocatalytic Approaches in Synthesizing Amino Acid Derivatives

| Catalyst System | Reaction Type | Substrate Example | Solvent/Medium | Key Advantages |

| Saccharomyces cerevisiae | Enantioselective Reduction | Schiff base from Pyridine-3-carboxaldehyde and Glycine | Phosphate Buffer (pH 7.0) | High yield (~80%) and enantioselectivity (99% ee); avoids metal waste. evitachem.com |

| Serine or Thiol Proteases | Peptide bond formation | N-protected α-aminocarboxylic acid ester | Aqueous Buffer | Eliminates toxic coupling reagents; mild reaction conditions. google.com |

Use of Greener Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. unife.it Efforts to replace hazardous solvents like N,N-dimethylformamide (DMF) are a major focus.

Aqueous-Phase Synthesis: Water is the ideal green solvent. Innovations for reactions in aqueous media include the use of alum (KAl(SO₄)₂·12H₂O) as a catalyst for one-pot syntheses, which has been shown to significantly reduce the environmental factor (E-factor) compared to traditional routes. evitachem.com Another strategy is micellar catalysis, where surfactants like sodium dodecyl sulfate (B86663) (SDS) are used to solubilize reactants in water, increasing conversion rates. evitachem.com

Greener Organic Solvents: When organic solvents are necessary, safer alternatives are preferred. Ethyl acetate (EtOAc) has been successfully used as a replacement for DMF in peptide coupling reactions, demonstrating high conversion and low racemization. unibo.it

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea) that form a eutectic with a melting point lower than the individual components. mdpi.com They are often biodegradable, have low toxicity, and can be derived from renewable sources. mdpi.com DESs have been used as effective reaction media for the synthesis of related heterocyclic compounds like 2-aminoimidazoles, sometimes allowing the product to precipitate directly from the mixture, which simplifies purification and avoids solvent-intensive extractions. mdpi.com

Table 2: Comparison of Green Solvents in Synthesis

| Solvent/Medium | Reaction Example | Traditional Solvent | Advantages of Green Alternative |

| Water with Alum Catalyst | One-pot synthesis of thiosemicarbazide (B42300) derivatives from 3-acetylpyridine | Organic Solvents | Reduced E-factor by 60%; avoids hazardous solvents. evitachem.com |

| Ethyl Acetate (EtOAc) | T3P®-mediated peptide synthesis | DMF | Lower toxicity; high reaction conversion; less affinity for water. unibo.it |

| Deep Eutectic Solvent (ChCl:Urea) | Condensation to form 2-aminoimidazoles | THF | Biodegradable; low toxicity; simplified product isolation. mdpi.com |

Other Sustainable Methodologies

Beyond biocatalysis and solvent replacement, other innovative techniques contribute to the green synthesis of this compound and its derivatives.

Catalyst-Free and Recyclable Catalysis: Some synthetic steps can be optimized to proceed without a catalyst. The condensation of pyridine-3-carboxaldehyde with glycine to form a Schiff base intermediate, a key step in producing the amino acid backbone, can be performed effectively with only mild heating in an ethanol/water mixture. evitachem.com For other reactions, recyclable catalysts offer a sustainable advantage. Base-washed graphene oxide has been employed as a recyclable catalyst for the synthesis of imidazo[1,2-a]pyridin-3-yl-propionic acid derivatives in water at room temperature, with the catalyst being reusable for up to five cycles. researchgate.net

Energy-Efficient and Atom-Economic Reactions: Microwave-assisted synthesis is an energy-efficient method that can dramatically reduce reaction times. It has been used in the multicomponent synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to the target compound. nih.gov Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, increasing atom economy and reducing the number of synthetic and purification operations. nih.gov Mechanochemical grinding, a solvent-free condensation method, also enhances atom economy by reacting solids directly. evitachem.com

Chemical Reactivity and Derivatization of 2 Amino 3 Pyridin 2 Yl Propionic Acid

Reactions at the Amino Group

The primary amino group in 2-Amino-3-(pyridin-2-yl)propionic acid is a nucleophilic center, readily participating in reactions with various electrophiles.

Acylation and Amidation

The amino group of this compound can be acylated to form amides. This reaction typically involves treating the amino acid with an acylating agent, such as an acid chloride or acid anhydride (B1165640), often in the presence of a base to neutralize the generated acid. masterorganicchemistry.com For instance, reaction with acetyl chloride or acetic anhydride would yield N-acetyl-2-amino-3-(pyridin-2-yl)propionic acid.

To avoid polymerization or unwanted side reactions at the carboxyl group, the amino group is often protected during synthetic sequences. nih.gov Friedel-Crafts acylation is a method to introduce aryl-keto groups, though it typically involves acidic amino acids as acyl donors rather than reacting at the amino group of an amino acid like this one. nih.gov

The direct amidation of unprotected amino acids can be challenging due to the zwitterionic nature of the amino acid, which leads to poor solubility in many organic solvents. nih.gov However, methods using Lewis acid catalysts, such as B(OCH₂CF₃)₃, have been developed to facilitate the direct formation of α-amino amides from unprotected amino acids and amines. nih.gov

Table 1: Examples of Acylating Agents

| Acylating Agent | Product Type |

|---|---|

| Acid Chloride (e.g., Acetyl chloride) | N-Acyl Amino Acid |

| Acid Anhydride (e.g., Acetic anhydride) | N-Acyl Amino Acid |

Alkylation and Reductive Amination

Alkylation of the amino group introduces alkyl substituents. Direct alkylation with alkyl halides can be difficult to control and may result in multiple alkylations, yielding secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comgoogle.com

A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the initial reaction of the amino group with an aldehyde or ketone to form a Schiff base (imine) intermediate. wikipedia.org The imine is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com

For example, reacting this compound with formaldehyde (B43269) in the presence of a reducing agent would yield N-methyl-2-amino-3-(pyridin-2-yl)propionic acid. Using a ketone like acetone (B3395972) would result in an N-isopropyl derivative.

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | Sodium cyanoborohydride | N-Methyl derivative |

| Acetaldehyde | Sodium triacetoxyborohydride | N-Ethyl derivative |

Formation of Schiff Bases

The amino group of this compound undergoes a reversible condensation reaction with aldehydes or ketones to form Schiff bases, also known as imines. evitachem.comwikipedia.org This reaction involves nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org The formation of Schiff bases is a crucial intermediate step in biochemical transamination reactions and in synthetic procedures like reductive amination. wikipedia.orgwikipedia.org Schiff bases derived from amino acids are also important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. wikipedia.orgnih.gov

Reactions at the Carboxyl Group

The carboxylic acid functional group provides another site for a variety of chemical transformations, primarily involving nucleophilic acyl substitution.

Esterification and Amide Formation

The carboxyl group of this compound can be converted into esters or amides.

Esterification is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, such as hydrogen chloride (HCl) or thionyl chloride (SOCl₂). For example, treatment with methanol (B129727) and HCl gas yields this compound methyl ester. fishersci.com This reaction is often the first step in peptide synthesis to protect the carboxyl group and enhance solubility in organic solvents.

Amide formation at the carboxyl group involves coupling the amino acid with a primary or secondary amine. The direct reaction requires high temperatures to drive off water and is generally inefficient. wikipedia.org More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acid chloride, or by using a coupling agent. masterorganicchemistry.comlibretexts.org Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) facilitate amide bond formation under milder conditions by forming a reactive O-acylisourea intermediate. nih.govyoutube.com This methodology is the cornerstone of peptide synthesis, where the activated carboxyl group of one amino acid reacts with the amino group of another. libretexts.org

Table 3: Reagents for Carboxyl Group Derivatization

| Reagent(s) | Transformation | Product |

|---|---|---|

| Alcohol (e.g., Methanol), Acid Catalyst (e.g., HCl) | Esterification | Amino Acid Ester |

| Amine, Coupling Agent (e.g., DCC) | Amide Formation | Amino Acid Amide |

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-amino-3-(pyridin-2-yl)propan-1-ol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. Alternatively, borane (B79455) (BH₃) complexes, such as BH₃-THF, can also be used for the selective reduction of carboxylic acids in the presence of other functional groups.

Transformations of the Pyridine (B92270) Ring

The pyridine ring in this compound is a key site for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.comquimicaorganica.orglibretexts.org This deactivating effect is particularly pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen, making the meta positions (3- and 5-) the preferred sites for substitution. quimicaorganica.orgyoutube.comyoutube.com For this compound, electrophilic attack is expected to occur primarily at the C-3 and C-5 positions of the pyridine ring.

To enhance the reactivity of the pyridine ring towards electrophiles, the nitrogen atom can be oxidized to the corresponding N-oxide. youtube.com This transformation increases the electron density in the ring, particularly at the C-4 position, facilitating electrophilic substitution at this site. youtube.com Subsequent reduction of the N-oxide can then restore the pyridine ring.

| Reaction Type | Reagent/Conditions | Expected Product | Reference |

| Nitration | Fuming Nitric Acid, Concentrated Sulfuric Acid | 3-Nitro-2-amino-3-(pyridin-2-yl)propionic acid | youtube.com |

| Bromination | Bromine, Acetic Acid | 3-Bromo-2-amino-3-(pyridin-2-yl)propionic acid | - |

| Sulfonation | Fuming Sulfuric Acid | This compound-3-sulfonic acid | quimicaorganica.org |

Nucleophilic Attack

While the electron-deficient nature of the pyridine ring disfavors electrophilic attack, it makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is enhanced by the presence of a good leaving group at the C-2, C-4, or C-6 positions. In the context of this compound, direct nucleophilic attack on the unsubstituted ring is challenging. However, derivatization to introduce a leaving group, such as a halogen, at these activated positions can enable subsequent substitution by various nucleophiles.

A notable example of nucleophilic attack on a pyridine ring is the Chichibabin reaction, which involves the amination of pyridine at the C-2 position using sodium amide. nih.gov

| Nucleophile | Leaving Group (Position) | Product | Reference |

| Amine (e.g., R-NH2) | Halogen (e.g., Cl, Br at C-6) | 6-Amino-substituted derivative | researchgate.net |

| Alkoxide (e.g., RO⁻) | Halogen (e.g., Cl, Br at C-6) | 6-Alkoxy-substituted derivative | researchgate.net |

| Thiolate (e.g., RS⁻) | Halogen (e.g., Cl, Br at C-6) | 6-Thioether-substituted derivative | - |

Oxidation and Reduction

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. iris-biotech.de As mentioned earlier, this transformation is often employed to modulate the reactivity of the pyridine ring for subsequent reactions.

The pyridine ring can also undergo reduction. Catalytic hydrogenation, for instance, can reduce the pyridine ring to a piperidine (B6355638) ring. The specific conditions of the hydrogenation (catalyst, pressure, temperature) will determine the extent of reduction.

| Reaction | Reagent/Conditions | Product | Reference |

| N-Oxidation | Hydrogen Peroxide, Acetic Acid | 2-Amino-3-(1-oxido-pyridin-2-yl)propionic acid | acs.org |

| Catalytic Hydrogenation | H₂, Pd/C | 2-Amino-3-(piperidin-2-yl)propionic acid | - |

Metalation and Cross-Coupling Reactions

The pyridine ring of this compound can be subjected to metalation, typically through directed ortho-metalation or halogen-metal exchange, to generate organometallic intermediates. These intermediates are valuable for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, are powerful tools for the functionalization of pyridines. nih.govresearchgate.net For instance, a bromo-substituted derivative of this compound can be coupled with a variety of boronic acids, organostannanes, or organosilanes to introduce new aryl, heteroaryl, or alkyl groups onto the pyridine ring. nih.govnih.govresearchgate.net The use of pyridine sulfinates as coupling partners in palladium-catalyzed reactions has also been reported as an alternative to the often unstable pyridine boronic acids. tcichemicals.com

| Cross-Coupling Reaction | Coupling Partners | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Bromo-pyridyl derivative + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted pyridyl derivative | researchgate.net |

| Stille | Bromo-pyridyl derivative + Organostannane | Pd catalyst | Alkyl/Aryl-substituted pyridyl derivative | nih.gov |

| Hiyama | Bromo-pyridyl derivative + Organosilane | Pd catalyst, Activator | Aryl-substituted pyridyl derivative | nih.gov |

Selective Functionalization and Post-Synthetic Modifications

The presence of multiple reactive sites in this compound necessitates strategies for selective functionalization. The amino acid can be incorporated into peptides, and the pyridine ring can then be modified post-synthetically. nih.govnih.gov

A recent study demonstrated a novel method for the chemoselective late-stage N-alkylation of the pyridine ring in pyridyl-alanine (Pal) containing peptides. nih.gov This approach, termed NAP (N-Alkylation of Pal), allows for the introduction of various functional groups onto the pyridine nitrogen, providing a powerful tool for creating functionally diverse peptide conjugates. nih.gov This method highlights the potential for dual labeling when used in conjunction with other orthogonal functionalization strategies, such as cysteine modification. nih.gov

The ability to selectively modify the pyridine ring of this compound, both as a free amino acid and within a peptide sequence, opens up numerous possibilities for the development of novel probes, therapeutic agents, and biomaterials. nih.gov

| Modification Strategy | Reagents/Conditions | Functional Group Introduced | Application | Reference |

| N-Alkylation (NAP) | Alkyl halide | Alkyl group | Peptide conjugation, dual labeling | nih.gov |

| Acylation | Acyl chloride, Base | Acyl group | Modification of peptide properties | - |

Coordination Chemistry and Metal Complexes of 2 Amino 3 Pyridin 2 Yl Propionic Acid

Ligand Design Principles and Chelation Properties

2-Amino-3-(pyridin-2-yl)propionic acid is a versatile ligand in coordination chemistry due to its potential as a tridentate chelating agent. The design of ligands based on this scaffold leverages the presence of three distinct donor groups: the carboxylic acid, the primary amine, and the nitrogen atom of the pyridine (B92270) ring. The spatial arrangement of these groups allows for the formation of stable five- and six-membered chelate rings with a central metal ion.

The chelation properties are significantly influenced by the pH of the medium, which dictates the protonation state of the amino and carboxyl groups. In acidic solutions, the ligand is typically protonated, and coordination may occur primarily through the pyridine nitrogen. As the pH increases, deprotonation of the carboxyl and amino groups enhances their coordinating ability, facilitating the formation of robust metal complexes. The pyridine ring itself is a relatively weak π-acceptor ligand. wikipedia.org The interplay between these donor sites allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. tcu.edu The inherent chirality of this compound also introduces the potential for creating chiral metal complexes with specific stereochemistry, which can be advantageous in applications such as asymmetric catalysis. scirp.org

The flexibility of the propionic acid backbone allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This adaptability, combined with the multiple donor sites, makes this compound and its derivatives powerful chelating agents for a wide range of transition metals. pvpcollegepatoda.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants, pH of the solution, and reaction temperature can be varied to control the formation of different complex species. scirp.org The resulting complexes are often isolated as crystalline solids and can be characterized by a variety of analytical techniques. neliti.com

A variety of transition metal complexes of this compound and its derivatives have been synthesized and studied. These include complexes with copper(II), nickel(II), cobalt(II), and zinc(II). scirp.orgrsc.org For instance, a novel chiral Nickel (II) complex with N-(2-pyridylmethyl)-L-alanine was prepared and characterized, revealing a distorted octahedral geometry around the Ni(II) center. scirp.org The synthesis of such complexes often involves straightforward reactions between the metal salt and the ligand in an appropriate solvent. neliti.com The resulting complexes can exhibit diverse structures, including mononuclear, binuclear, and polymeric architectures, depending on the coordination mode of the ligand and the nature of the metal ion. scirp.org

| Metal Ion | Complex Stoichiometry | Coordination Geometry | Reference |

|---|---|---|---|

| Nickel(II) | [Ni(Hpyala)(H2O)3]·H2O | Distorted Octahedral | scirp.org |

| Copper(II) | [Cu(L-ala)2] | Distorted Square Pyramidal | researchgate.net |

| Cobalt(II) | [CoCl4]2- (with 2-amino-4,6-dimethylpyrimidine) | Distorted Tetrahedral | mdpi.com |

In the context of electron transfer reactions involving metal complexes, the concepts of inner-sphere and outer-sphere coordination are crucial. An outer-sphere electron transfer occurs when the coordination shells of the metal complexes remain intact during the process. mdpi.comyork.ac.uk Conversely, an inner-sphere mechanism involves the formation of a bridging ligand that connects the two metal centers, facilitating electron transfer. york.ac.uk

For complexes of this compound, the potential for both inner- and outer-sphere coordination exists. In an outer-sphere process, the intact complex would participate in electron transfer with another species without any change in its primary coordination sphere. In an inner-sphere mechanism, one of the donor atoms of the this compound ligand, or an additional bridging ligand, could link two metal centers. The lability of the coordinated ligands and the ability of the pyridyl, amino, or carboxylate groups to act as bridges are key factors in determining the operative mechanism. york.ac.uk

Structural Analysis of Metal-Amino Acid Complexes

The precise three-dimensional arrangement of atoms in metal complexes of this compound is fundamental to understanding their chemical and physical properties. X-ray crystallography and various spectroscopic techniques are powerful tools for elucidating these structures.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Ni(Hpyala)(H2O)3]·H2O | Orthorhombic | P212121 | Distorted octahedral Ni(II) center. | scirp.org |

| (L-proline-L-alanine)Cu(II)·2.5H2O | Monoclinic | C2 | Nearly square pyramidal Cu(II) coordination. | ias.ac.in |

| (3,5-diCAPH)2CuCl4 | Triclinic | P-1 | Distorted square planar tetrachlorocuprate ion. | brandeis.edu |

Spectroscopic methods provide valuable information about the coordination environment of the metal ion and the electronic structure of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand's functional groups to the metal ion. up.ac.za Changes in the vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups upon complexation are indicative of their involvement in bonding. For instance, a shift in the stretching frequencies of the carboxylate group can confirm its coordination to the metal center. researchgate.net The vibrational modes of the pyridine ring can also be affected by coordination. up.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can elucidate the binding mode. For paramagnetic complexes, NMR spectra can be broad, but may still offer insights into the magnetic properties of the complex. up.ac.za

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying transition metal complexes as it probes the electronic transitions between d-orbitals. The position and intensity of the absorption bands can provide information about the coordination geometry and the ligand field strength. For example, the d-d transitions in Ni(II) and Cu(II) complexes give rise to characteristic absorption bands in the visible region of the spectrum. scirp.org

| Spectroscopic Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| FT-IR | Shift in ν(COO⁻) and ν(NH₂) stretching frequencies | Coordination of carboxylate and amino groups to the metal ion. | researchgate.netjocpr.com |

| UV-Vis | d-d transition bands | Information on coordination geometry and ligand field. | scirp.orgresearchgate.net |

| NMR | Changes in chemical shifts of ligand protons/carbons | Elucidation of binding mode in diamagnetic complexes. | up.ac.za |

Applications in Catalysis and Materials Science

The dual functionality of this compound, combining a chiral amino acid backbone with a coordinating pyridyl group, has positioned it as a ligand of interest in the development of novel catalysts and functional materials. Its ability to form well-defined complexes with a variety of transition metals is central to its utility in these fields.

While specific catalytic applications of "this compound" are not extensively documented in publicly available research, the broader class of pyridyl amino acid ligands has demonstrated significant potential in both homogeneous and heterogeneous catalysis. The presence of a chiral center and a coordinating nitrogen atom on the pyridine ring allows for the creation of asymmetric catalysts.

In homogeneous catalysis , metal complexes of pyridyl amino acids are explored for their ability to catalyze a variety of organic transformations. For instance, palladium complexes with mono-N-protected amino acids have been shown to be effective in C-H activation reactions. The amino acid ligand can accelerate the catalytic turnover, and in some cases, support catalysis even at substoichiometric ligand-to-metal ratios. The pyridine moiety can act as a directing group, facilitating the selective functionalization of specific C-H bonds.

Transition metal complexes incorporating pyridyl amino acid Schiff bases have also been investigated. For example, a cobalt complex with a Schiff base derived from (S-2-(pyridine-4-ylmethylamino) succinic acid) has shown catalytic activity in the reduction of 4-nitrophenol. This suggests that complexes of this compound could similarly be active in reduction reactions.

The development of chiral ligands for asymmetric transfer hydrogenation is another area where pyridyl amino acids are of interest. Ruthenium(II) complexes with chiral N,N,N-donor ligands, which can be derived from amino acids, are effective catalysts for the asymmetric reduction of ketones. The combination of the stereocenter of the amino acid and the coordinating properties of the pyridine ring can lead to high enantioselectivity in the alcohol products.

| Catalyst Type | Reaction | Substrate | Product | Key Features |

| Palladium(II) with mono-N-protected amino acid | C-H Functionalization | Substrates with carboxylate and pyridine directing groups | Functionalized organic molecules | Ligand accelerates catalytic turnover. |

| Cobalt(II) Schiff base complex | Reduction | 4-Nitrophenol | 4-Aminophenol | Demonstrates potential for reduction catalysis. |

| Ruthenium(II) with chiral N,N,N-donor ligand | Asymmetric Transfer Hydrogenation | Prochiral ketones | Chiral alcohols | High enantioselectivity achievable. |

This table presents representative examples of catalysis using ligands with functionalities similar to this compound, as specific data for the named compound is limited in available literature.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of amino acids as ligands for MOF synthesis is an expanding area of research due to their chirality, biocompatibility, and the presence of multiple coordination sites. While there are no specific reports detailing the use of "this compound" in MOF synthesis found in the searched literature, the structural motifs of this compound make it a promising candidate for the construction of novel MOFs.

The carboxylate group of the amino acid can coordinate to metal centers, while the pyridyl nitrogen can act as an additional coordination site, potentially leading to the formation of higher-dimensional frameworks. The inherent chirality of the amino acid could also be transferred to the resulting MOF, creating chiral porous materials with potential applications in enantioselective separations or catalysis.

The general strategies for constructing MOFs from amino acids often involve reacting the amino acid with a metal salt under solvothermal conditions. The resulting network structure is highly dependent on the coordination preferences of the metal ion and the geometry of the organic linker. The presence of the pyridyl group in this compound could lead to frameworks with unique topologies and properties compared to those constructed from simple amino acids.

| MOF Ligand Type | Metal Ion | Resulting MOF Properties | Potential Applications |

| Amino Acids | Various transition metals | Chiral frameworks, porosity | Enantioselective separation, catalysis, gas storage |

| Pyridyl-dicarboxylates | Cu(II), Zn(II), Cd(II) | 2D and 3D interpenetrated networks, photoluminescence | Sensing, catalysis |

| Amino-functionalized terephthalates | Mg(II), Co(II), Sr(II) | High CO2 adsorption capacity | Gas separation and storage |

This table illustrates the types of MOFs that can be constructed from ligands containing amino acid and pyridyl functionalities, highlighting the potential for this compound as a linker, though specific examples are not currently available.

The field of bioinorganic chemistry investigates the role of metals in biological systems. The structural similarity of this compound to natural amino acids, combined with its metal-coordinating pyridyl group, makes it a molecule of interest for mimicking the active sites of metalloenzymes or as a carrier for metal ions in therapeutic applications.

Although specific studies on the bioinorganic applications of "this compound" are not prevalent in the searched literature, the coordination chemistry of similar pyridyl-amino acid ligands provides insights into its potential. For example, transition metal complexes of ligands containing both pyridine and amino acid functionalities have been studied for their potential as fluorescent sensors for metal ions. A cadmium complex of a pyridine-amino acid Schiff base has been shown to be a selective and sensitive sensor for iron(III) ions.

Furthermore, the ability of the pyridine and amino acid groups to bind to metal centers is a key feature in the design of synthetic models of metalloprotein active sites. These models help in understanding the mechanisms of biological processes such as oxygen transport, electron transfer, and enzymatic catalysis. The specific geometry and electronic environment provided by the ligand are crucial for mimicking the function of the native protein.

The incorporation of a pyridyl moiety into an amino acid structure can also influence the biological activity of its metal complexes. For instance, copper(II) complexes of ligands containing pyridine have been investigated for their antimicrobial and anticancer properties. The ligand structure plays a critical role in the stability and reactivity of these complexes.

| Application Area | Ligand Type | Metal Ion | Function/Purpose |

| Fluorescent Sensing | Pyridine-amino acid Schiff base | Cadmium(II) | Selective detection of Iron(III) ions. |

| Metalloenzyme Mimics | Pyridyl-containing ligands | Various transition metals | Modeling the active sites of metalloproteins. |

| Antimicrobial/Anticancer Agents | Pyridine-containing ligands | Copper(II) | Potential therapeutic applications. |

This table provides examples of bioinorganic applications of ligands with similar functionalities to this compound, indicating potential areas of research for this compound, though specific studies are not widely reported.

Incorporation into Peptides and Proteins

The unique structural and chemical properties of this compound, a non-canonical amino acid, have made it a valuable building block in the field of peptide and protein engineering. Its incorporation can introduce novel functionalities, influence secondary structure, and enhance binding affinities, thereby expanding the chemical space accessible to biological macromolecules.

The integration of non-canonical amino acids (ncAAs) like this compound into peptide chains is a powerful strategy for modulating the properties of peptides, such as their stability, bioavailability, and target affinity. The pyridine moiety of this amino acid can engage in π-stacking interactions, hydrogen bonding, and metal coordination, all of which can influence a peptide's three-dimensional structure and its interaction with biological targets. The synthesis of peptides incorporating such modified amino acids relies on the availability of high-purity building blocks to ensure the successful creation of peptides with precisely engineered characteristics.

The versatility of pyridylalanine, including this compound, as a surrogate for natural aromatic amino acids has been demonstrated in the structural optimization of peptide drug candidates. Its incorporation can enhance aqueous solubility and stability while maintaining or even improving biological activity. For instance, the replacement of natural aromatic residues with pyridylalanine has been shown to refine the biophysical properties of peptides, making them more suitable for medicinal applications.

A recent development in peptide chemistry involves the chemoselective N-alkylation of pyridylalanine residues within a peptide sequence. This late-stage modification allows for the construction of functionally diverse and stable N-alkylated peptide conjugates, both in solution and on solid phase. This method provides an opportunity for dual labeling of a peptide chain, for example, in conjunction with a cysteine handle, further expanding the possibilities for creating complex and multifunctional peptide-based molecules.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacokinetic profiles, such as enhanced stability against proteolytic degradation and better oral bioavailability. Non-canonical amino acids, including this compound, are crucial components in the design of peptidomimetics. By replacing natural amino acids with ncAAs, it is possible to create molecules that retain the desired biological activity while overcoming the inherent limitations of native peptides as therapeutic agents.

The incorporation of this compound can introduce conformational constraints and novel side-chain functionalities that are not present in the 20 proteinogenic amino acids. These modifications can lead to peptidomimetics with increased potency, selectivity, and metabolic stability. The pyridine ring, for instance, can act as a bioisostere for a phenyl group, but with altered electronic properties and the ability to form hydrogen bonds, which can lead to different binding interactions with biological targets.

Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids into proteins in living organisms. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically a stop codon like UAG, and inserts the desired ncAA at that specific site during protein translation. This technology has opened up new avenues for protein engineering, allowing for the introduction of novel chemical functionalities into proteins with high precision.

The ability to incorporate this compound at a specific site in a protein allows for the introduction of a unique chemical handle. The pyridine ring can be used for various bioorthogonal reactions, such as "click chemistry," enabling the attachment of other molecules like fluorescent dyes, cross-linking agents, or polyethylene glycol (PEG) chains to the protein. This site-specific modification is invaluable for studying protein structure and function, as well as for developing new protein-based therapeutics and diagnostics.

The successful incorporation of an ncAA through genetic code expansion depends on the evolution of an aminoacyl-tRNA synthetase that can specifically recognize and charge the desired ncAA onto its cognate tRNA without cross-reacting with endogenous amino acids and tRNAs. This has been achieved for a wide variety of ncAAs, paving the way for the creation of proteins with tailored properties and functions.

Biological Activity and Mechanistic Investigations

The introduction of this compound into peptides and proteins can significantly impact their biological activity. The unique properties of the pyridine ring can lead to novel interactions with biological targets, such as enzymes, resulting in altered binding affinities and inhibitory activities.

The pyridine moiety of this compound can act as a metal chelator or participate in hydrogen bonding and π-stacking interactions within the active site of an enzyme. These interactions can lead to potent and selective inhibition of enzyme activity. The study of such interactions provides valuable insights into enzyme mechanisms and can guide the design of novel enzyme inhibitors.

The incorporation of pyridylalanine into peptide-based inhibitors has been shown to be an effective strategy for targeting metalloproteinases. For example, a peptide analog containing L-pyridylalanine was identified as an inhibitor of gelatinase B (MMP-9) and tumor necrosis factor-alpha converting enzyme (TACE/ADAM-17). This inhibitor was discovered through high-throughput screening of a peptide library designed with zinc-binding amino acids.

Synthetic amino acid derivatives, in general, have been investigated for their inhibitory potential against various digestive enzymes. While not specific to this compound, these studies highlight the potential of non-canonical amino acids to act as enzyme inhibitors.

Table 1: Examples of Enzyme Inhibition by Pyridylalanine-Containing Peptides

| Enzyme Target | Inhibitor Type | Key Amino Acid | Observed Effect |

| Gelatinase B (MMP-9) | Peptide Analog | L-pyridylalanine | Inhibition of enzyme activity |

| TACE (ADAM-17) | Peptide Analog | L-pyridylalanine | Inhibition of enzyme activity |

Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. While many non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, selective COX-2 inhibitors are sought after to reduce gastrointestinal side effects.

Research into novel COX-2 inhibitors has explored a wide range of chemical scaffolds. Notably, various pyridine and pyridazine derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. These studies have shown that the pyridine nucleus can serve as a promising scaffold for the development of potent and selective COX-2 inhibitors.

However, to date, there is no specific research in the public domain that has directly investigated or reported on the cyclooxygenase inhibitory activity of this compound itself. While the broader class of pyridine-containing compounds has shown promise in this area, the specific inhibitory potential of this particular non-canonical amino acid against COX enzymes remains to be elucidated.

Enzyme Interactions and Inhibition Studies

Cytochrome P450 Enzyme Modulation

The structural characteristics of this compound, specifically the presence of a pyridine ring, suggest its potential to interact with and modulate the activity of Cytochrome P450 (CYP) enzymes. CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. nih.gov The nitrogen atom in the pyridine ring of this compound can potentially coordinate with the heme iron of CYP enzymes, a common mechanism for inhibition. nih.gov

Research has shown that various pyridine-containing compounds can act as inhibitors of CYP enzymes. For instance, studies on pyridine-based compounds have demonstrated their ability to inhibit CYP2A6, an enzyme involved in the metabolism of nicotine. oaepublish.com The inhibitory potential of these compounds is often related to the substitution pattern on the pyridine ring, which influences their binding affinity to the active site of the enzyme. oaepublish.com

While direct studies on the interaction between this compound and specific CYP isoforms are not extensively documented, the established role of the pyridine moiety as a pharmacophore for CYP inhibition provides a strong basis for postulating such activity. The interaction could be influenced by the amino acid side chain, which may affect the compound's orientation and binding within the enzyme's active site. Further investigation is warranted to determine the specific CYP isoforms that may be modulated by this compound and the nature of this interaction (e.g., competitive, non-competitive, or mechanism-based inhibition).

Table 1: Examples of Pyridine-Containing Compounds and their Interaction with Cytochrome P450 Enzymes

| Compound/Compound Class | Interacting CYP Isoform(s) | Observed Effect |

| Pyridine-based compounds | CYP2A6 | Inhibition |

| Pyridine derivatives | CYP1A2, CYP2C9, CYP2C19, CYP3A4 | Inhibition |

| Abiraterone (contains a pyridine ring) | CYP17A1 | Inhibition |

Phenylalanine Ammonia-Lyase (PAL) Substrate Recognition

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the first step in the phenylpropanoid pathway in plants. nih.gov The enzyme is known to have a relatively broad substrate specificity, accepting various analogues of phenylalanine as substrates. rsc.orgoup.com This promiscuity has been exploited for the biocatalytic synthesis of unnatural amino acids. rsc.org

This compound is a structural analogue of phenylalanine, where a phenyl group is replaced by a pyridin-2-yl group. This structural similarity suggests that it could potentially be recognized by and act as a substrate for PAL. The active site of PAL contains a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group, which is involved in the electrophilic attack on the aromatic ring of the substrate. rsc.org The electronic properties of the pyridine ring in this compound would influence its interaction with the MIO group and the subsequent catalytic steps.

Interestingly, a study on substrate analogues for PAL found that while 5-pyrimidinylalanine was a moderately good substrate, 2-pyrimidinylalanine acted as an inhibitor. researchgate.net This highlights that the position of the nitrogen atom(s) in the aromatic ring is a critical determinant of whether an analogue will be a substrate or an inhibitor. Given that the target compound has a pyridine ring with the nitrogen at the 2-position relative to the side chain attachment, it is plausible that it could also act as an inhibitor rather than a substrate. Further enzymatic assays are necessary to elucidate the precise nature of the interaction between this compound and PAL.

Table 2: Substrate and Inhibitor Specificity of Phenylalanine Ammonia-Lyase (PAL) for Phenylalanine Analogues

| Compound | Interaction with PAL |

| L-Phenylalanine | Natural Substrate |

| Styrylalanines | Accepted as Substrates |

| 5-Pyrimidinylalanine | Moderately Good Substrate |

| 2-Pyrimidinylalanine | Inhibitor |

Neurobiological Roles and Potential

Neurotransmitter Precursor Aspects

Amino acids are fundamental to the functioning of the central nervous system (CNS), not only as building blocks for proteins but also as neurotransmitters themselves or as precursors to neurotransmitters. nih.govnih.gov The major excitatory neurotransmitter, glutamate, and the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), are amino acids. tmc.edu Other amino acids, such as tryptophan and tyrosine, are precursors to the monoamine neurotransmitters serotonin and the catecholamines (dopamine, norepinephrine, and epinephrine), respectively. openstax.org

This compound, being a non-proteinogenic amino acid, has the potential to interact with neurochemical pathways. Its structural similarity to endogenous aromatic amino acids suggests that it could be a substrate for enzymes involved in the synthesis of neurotransmitters or could compete for transport across the blood-brain barrier. The presence of the pyridine ring introduces unique chemical properties that could lead to the formation of novel neuroactive metabolites. While there is no direct evidence of this compound acting as a precursor to a specific neurotransmitter, its potential to influence neurotransmitter systems warrants investigation. Research on other pyridine-containing amino acids has explored their roles in modulating neurotransmitter systems, for example, as inhibitors of nitric oxide synthase. nih.gov

Neuroprotective Effects

Neuroprotection is a critical area of research, particularly in the context of neurodegenerative diseases. Several studies have highlighted the neuroprotective potential of compounds containing a pyridine moiety. elsevierpure.comnih.gov For instance, certain pyridine derivatives have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease. nih.gov Other research has demonstrated that tricyclic pyridine alkaloids can protect neuronal cells from glutamate-induced oxidative stress and apoptosis. elsevierpure.commdpi.com

The neuroprotective effects of these pyridine-containing compounds are often attributed to their antioxidant properties and their ability to modulate various signaling pathways involved in neuronal survival. The pyridine ring can act as a pharmacophore that interacts with specific biological targets to elicit these protective effects. Although the neuroprotective properties of this compound have not been explicitly studied, its chemical structure, which combines an amino acid backbone with a pyridine ring, makes it a candidate for investigation in this area. The amino acid portion could facilitate its transport and uptake into the CNS, while the pyridine moiety could confer the neuroprotective activity.

Metabolic Pathway Modulation

The metabolic fate of this compound in biological systems is an important aspect of its biomedical application profile. As a non-proteinogenic amino acid containing a pyridine ring, it is likely to be metabolized through pathways that handle xenobiotics and modified amino acids. The metabolism of pyridine and its derivatives has been studied in various microorganisms, and it is known that these compounds can be degraded through different enzymatic pathways. nih.gov In mammals, the metabolism of such compounds often involves oxidation, reduction, and conjugation reactions, primarily mediated by enzymes in the liver. evitachem.com

The propionic acid side chain of the molecule is a key feature that could influence its metabolic pathway. Propionyl-CoA is a central intermediate in the catabolism of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. escholarship.org It is possible that this compound could be metabolized to a pyridyl-substituted propionyl-CoA derivative, which could then potentially enter and modulate central metabolic pathways such as the citric acid cycle. nih.gov However, the presence of the pyridine ring may also direct the molecule towards specific detoxification and elimination pathways. Further metabolic studies are required to identify the specific enzymes and pathways involved in the biotransformation of this compound.

Antimicrobial and Antifungal Activity Investigations

The search for novel antimicrobial and antifungal agents is a continuous effort in the face of growing resistance to existing drugs. Amino acid-based compounds have emerged as a promising class of antimicrobials, often acting as structural analogues of essential metabolites in microorganisms. nih.gov The incorporation of a pyridine ring into various molecular scaffolds has also been shown to confer antimicrobial and antifungal properties. mdpi.com